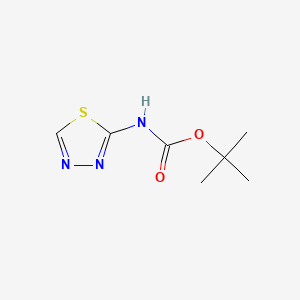

tert-Butyl 1,3,4-thiadiazol-2-ylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl 1,3,4-thiadiazol-2-ylcarbamate is an organic compound with the molecular formula C7H11N3O2S. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of Tert-Butyl 1,3,4-thiadiazol-2-ylcarbamate is Methionine aminopeptidase 1 . This enzyme plays a crucial role in protein synthesis and regulation, making it a potential target for therapeutic interventions .

Mode of Action

This allows them to inhibit the replication of both bacterial and cancer cells .

Biochemical Pathways

Given its potential to disrupt dna replication, it is likely that it impacts pathways related to cell growth and proliferation .

Result of Action

Its ability to disrupt dna replication suggests it may have cytotoxic properties, potentially making it useful as an anticancer agent .

Preparation Methods

The synthesis of tert-Butyl 1,3,4-thiadiazol-2-ylcarbamate typically involves the reaction of tert-butyl isocyanate with 1,3,4-thiadiazole-2-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

tert-Butyl 1,3,4-thiadiazol-2-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles such as amines or alcohols.

Scientific Research Applications

tert-Butyl 1,3,4-thiadiazol-2-ylcarbamate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

tert-Butyl 1,3,4-thiadiazol-2-ylcarbamate can be compared with other thiadiazole derivatives such as:

1,3,4-Thiadiazole-2-amine: This compound is a precursor in the synthesis of this compound and shares similar biological activities.

1,3,4-Thiadiazole-2-thiol: Known for its antimicrobial and anticancer properties, it is structurally similar but lacks the tert-butyl group.

tert-Butyl 1,2,4-triazino[5,6-b]indole-3-thiol: This compound contains a tert-butyl group and exhibits enhanced biological activity due to its unique structure.

The uniqueness of this compound lies in its combination of the tert-butyl group and the thiadiazole ring, which imparts specific chemical and biological properties that are valuable in various applications.

Biological Activity

Introduction

Tert-Butyl 1,3,4-thiadiazol-2-ylcarbamate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparisons with similar compounds.

Target of Action

The primary target for this compound is Methionine aminopeptidase 1 . This enzyme plays a critical role in protein synthesis and cellular processes.

Mode of Action

The compound inhibits the replication of both bacterial and cancer cells. Its ability to disrupt DNA replication suggests potential cytotoxic properties, making it a candidate for anticancer therapy.

Biochemical Pathways

Given its mechanism of action, this compound likely impacts pathways related to cell growth and proliferation. This disruption can lead to apoptosis in cancer cells and inhibition of bacterial growth.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens and has shown effectiveness in inhibiting their growth.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound:

- In vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines, including PC3 (prostate cancer) and MCF7 (breast cancer). For instance, one study reported an IC50 value of 1.7 µM against human pancreatic cancer cells .

- In vivo Studies : In animal models, the compound inhibited tumor growth after treatment with Ehrlich Ascites Carcinoma cells .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other thiadiazole derivatives:

| Compound Name | Structure Features | Biological Activity | Unique Characteristics |

|---|---|---|---|

| 1,3,4-Thiadiazole-2-amine | Precursor to tert-butyl derivative | Antimicrobial | Shares similar biological activities |

| 1,3,4-Thiadiazole-2-thiol | Lacks tert-butyl group | Anticancer | Known for its strong anticancer properties |

| Tert-butyl 1,2,4-triazino[5,6-b]indole-3-thiol | Contains a different heterocyclic structure | Enhanced biological activity | Unique structure enhances efficacy |

Study on Anticancer Activity

A significant study conducted by El-Naggar et al. explored various thiadiazole derivatives' anticancer activities. The researchers found that compounds similar to this compound exhibited promising results in inhibiting tumor growth in vivo .

Research on Antimicrobial Effects

Another study focused on the antimicrobial properties of thiadiazole derivatives showed that this compound effectively inhibited bacterial strains resistant to conventional antibiotics .

Properties

IUPAC Name |

tert-butyl N-(1,3,4-thiadiazol-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c1-7(2,3)12-6(11)9-5-10-8-4-13-5/h4H,1-3H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMADOEDQIOBPFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NN=CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.